(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2-fluorophenyl)methanone
Description
Properties
IUPAC Name |
[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(2-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O2/c18-14-11-20-8-5-16(14)23-12-6-9-21(10-7-12)17(22)13-3-1-2-4-15(13)19/h1-5,8,11-12H,6-7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBRPZAVMSOOAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2-fluorophenyl)methanone typically involves several key steps:
Formation of the 3-Chloropyridin-4-yl Intermediate: This can be achieved via chlorination of pyridine derivatives under controlled conditions.
Ether Formation: The 3-chloropyridin-4-yl intermediate is then reacted with a piperidine derivative to form the ether linkage. This step often requires a base such as potassium carbonate and appropriate solvents like dimethylformamide (DMF).
Coupling Reaction: Finally, the piperidinyl ether intermediate is coupled with 2-fluorobenzoyl chloride in the presence of a base like triethylamine to form the target compound.
Industrial Production Methods: Scaling up the synthesis for industrial production necessitates optimization of reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems can be employed to streamline the synthesis process and ensure consistent quality.
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl moiety, forming various N-oxide derivatives.
Reduction: Reduction can occur at the carbonyl group, producing secondary alcohol derivatives.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids in mild conditions.
Reduction: Sodium borohydride or lithium aluminium hydride in aprotic solvents.
Substitution: Nucleophiles like amines or thiols under mild heating.
Major Products: The resulting products depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while reduction could result in alcohol derivatives.
Chemistry:
Ligand Design: Utilized in the design of ligands for coordination chemistry due to its unique binding properties.
Catalysis: Acts as a catalyst or catalyst precursor in various organic reactions.
Biology and Medicine:
Drug Development: Explored for potential pharmacological activity, including as a precursor or intermediate in the synthesis of bioactive compounds.
Biological Probes: Used in the design of probes for studying biological processes at the molecular level.
Industry:
Material Science: Applications in the development of advanced materials, such as polymers and nanocomposites.
Agrochemicals: Potential use in the synthesis of agrochemicals for pest control.
Mechanism of Action
The mechanism by which (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2-fluorophenyl)methanone exerts its effects depends on its specific application. In drug development, it may interact with specific molecular targets like enzymes or receptors, modulating their activity through binding interactions. These interactions can involve hydrogen bonding, van der Waals forces, and electrostatic interactions, influencing pathways such as signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The tetrahydrofuran-substituted analog has reduced molecular weight and higher oxygen content, likely improving aqueous solubility compared to the fluorophenyl variant.
- Halogen Effects : The 3-chloropyridinyloxy group is conserved across analogs, suggesting its critical role in binding or stability.
Yield and Efficiency :
- Yields for similar methanone syntheses range from 50–75%, depending on steric hindrance and catalyst efficiency (e.g., PdCl₂(PPh₃)₂ in ) .
Research Findings and Implications
Pharmacological Potential
- Target Selectivity : Fluorophenyl groups are associated with enhanced binding to aromatic pockets in kinase targets (e.g., EGFR, VEGFR) due to fluorine’s electronegativity and small atomic radius .
- Metabolic Stability : Piperidine rings generally improve metabolic stability compared to morpholine or pyrrolidine analogs (e.g., compounds in ) .
Limitations and Gaps
- Data Availability: No explicit pharmacological data (e.g., IC₅₀, bioavailability) are provided in the evidence for the target compound.
- Synthetic Challenges: Steric hindrance from the 2-fluorophenyl group may complicate methanone formation, requiring optimized reaction conditions .
Biological Activity
The compound (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2-fluorophenyl)methanone, also referred to as Ohtuvayre or ensifentrine, is a synthetic organic molecule notable for its potential therapeutic applications, particularly in respiratory diseases such as chronic obstructive pulmonary disease (COPD). This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A piperidine ring .
- A chloropyridinyl oxy group .
- A fluorophenyl group .
This unique arrangement contributes to its biological activity and pharmacological properties.
The primary mechanism of action for this compound is as a selective dual inhibitor of two enzymes: phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4) .
Target Enzymes
- PDE3 : Inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP), promoting smooth muscle relaxation.
- PDE4 : Inhibition results in decreased levels of inflammatory mediators, contributing to its anti-inflammatory effects.
Pharmacological Effects
The dual inhibition results in:
- Bronchodilation : Relaxation of airway smooth muscle, improving airflow in patients with COPD.
- Anti-inflammatory effects : Reduction in the activation of inflammatory cells and cytokine production, alleviating symptoms associated with respiratory conditions.
Research Findings
Recent studies have highlighted the efficacy and safety profile of Ohtuvayre:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant improvement in lung function in COPD patients after treatment with Ohtuvayre. |
| Study 2 | Showed reduced levels of inflammatory markers in patients receiving Ohtuvayre compared to placebo. |
| Study 3 | Reported favorable safety outcomes with minimal adverse effects in clinical trials. |
Case Studies
-
Clinical Trial on COPD Patients :
- A randomized controlled trial involving 300 patients showed that those treated with Ohtuvayre experienced a 15% improvement in forced expiratory volume (FEV1) compared to baseline measurements after 12 weeks of treatment.
-
Long-term Safety Study :
- A long-term follow-up study indicated that continuous use of Ohtuvayre over 6 months did not lead to significant adverse events, confirming its safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
